molecular formula C8H15N2O5P B238627 Sdz eaa 494 CAS No. 137424-80-7

Sdz eaa 494

Cat. No.: B238627
CAS No.: 137424-80-7
M. Wt: 250.19 g/mol
InChI Key: VZXMZMJSGLFKQI-ORCRQEGFSA-N
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Preparation Methods

The synthesis of d-CCPene involves the preparation of its enantiomers, which are derived from 4-(3-phosphonopropyl)piperazine-2-carboxylic acid. The unsaturated analogue, (E)-4-(3-phosphonoprop-2-enyl)piperazine-2-carboxylic acid, is synthesized through a series of chemical reactions that include the use of phosphonopropyl groups and piperazine derivatives . The reaction conditions typically involve the use of solvents and catalysts to facilitate the formation of the desired product.

Chemical Reactions Analysis

d-CCPene undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

    Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

d-CCPene has a wide range of scientific research applications, including:

Mechanism of Action

d-CCPene exerts its effects by acting as a competitive antagonist of the NMDA receptor. This receptor is involved in synaptic plasticity and memory function. By blocking the receptor, d-CCPene prevents the excessive influx of calcium ions, which can lead to neuronal damage and cell death. This mechanism is particularly important in the context of neuroprotection, where d-CCPene helps to reduce the extent of brain damage following ischemic events .

Comparison with Similar Compounds

d-CCPene is similar to other NMDA receptor antagonists, such as (E)-4-(3-phosphonopropyl)piperazine-2-carboxylic acid and its derivatives. d-CCPene is unique in its specific structure and the presence of the phosphonoprop-2-enyl group, which contributes to its distinct pharmacological properties . Other similar compounds include:

    MK-801: Another NMDA receptor antagonist with different structural properties.

    AP5: A selective NMDA receptor antagonist used in neuropharmacological research.

These compounds share similar mechanisms of action but differ in their chemical structures and specific applications .

Properties

CAS No.

137424-80-7

Molecular Formula

C8H15N2O5P

Molecular Weight

250.19 g/mol

IUPAC Name

4-[(E)-3-phosphonoprop-2-enyl]piperazine-2-carboxylic acid

InChI

InChI=1S/C8H15N2O5P/c11-8(12)7-6-10(4-2-9-7)3-1-5-16(13,14)15/h1,5,7,9H,2-4,6H2,(H,11,12)(H2,13,14,15)/b5-1+

InChI Key

VZXMZMJSGLFKQI-ORCRQEGFSA-N

SMILES

C1CN(CC(N1)C(=O)O)CC=CP(=O)(O)O

Isomeric SMILES

C1CN(CC(N1)C(=O)O)C/C=C/P(=O)(O)O

Canonical SMILES

C1CN(CC(N1)C(=O)O)CC=CP(=O)(O)O

Synonyms

3-(2-carboxypiperazine-4-yl)-1-propenyl-1-phosphonic acid
4-(3-phosphonoprop-2-enyl)piperazine-2-carboxylic acid
cppene
D-CPP-ene
SDZ EAA 494
SDZ EAA 494, (E)-isomer
SDZ EAA 494, (R-(E))-isomer
SDZ EAA 494, (S-(E))-isome

Origin of Product

United States

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